6Z,10Z-Vitamin K2
Description
Properties
Molecular Formula |
C₃₁H₄₀O₂ |
|---|---|
Molecular Weight |
444.65 |
Synonyms |
2-Methyl-3-((2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione; 6Z,10Z-Vitamin K2(20) |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Biogenesis of Menaquinones
Microbial Biosynthesis of Menaquinones: General Pathways
The biosynthesis of menaquinones in microorganisms is a multi-step process that utilizes precursors from central metabolism. Two primary routes have been identified for the synthesis of the naphthoquinone ring: the classical menaquinone pathway and the more recently discovered futalosine (B117586) pathway. The isoprenoid side chain is synthesized via either the mevalonate (B85504) (MVA) pathway or the methyl-D-erythritol 4-phosphate (MEP) pathway.
The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. wikipedia.org In the context of menaquinone biosynthesis, the shikimate pathway provides the essential precursor, chorismate, for the formation of the naphthoquinone ring. nih.govresearchgate.net
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov Through a series of seven enzymatic reactions, this leads to the formation of chorismate. wikipedia.org In the classical menaquinone pathway, chorismate is then converted to isochorismate by the enzyme isochorismate synthase, which is the first committed step towards menaquinone synthesis. nih.govsynzeal.com Isochorismate serves as a key branch-point intermediate, leading to the formation of 1,4-dihydroxy-2-naphthoate (DHNA), the direct precursor to the naphthoquinone ring. nih.gov
The polyisoprenyl side chain of menaquinones is constructed from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net Microorganisms utilize one of two independent pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov
The MVA pathway, typically found in eukaryotes, archaea, and some bacteria, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently converted to mevalonate and then to IPP. nih.govnih.gov The MEP pathway, prevalent in most bacteria, green algae, and plant plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted through a series of steps to IPP and DMAPP. researchgate.netnih.gov The distribution of these pathways varies among different organisms. researchgate.netnih.gov
| Pathway | Starting Precursors | Key Intermediates | Final Products |
| MVA Pathway | Acetyl-CoA | HMG-CoA, Mevalonate | Isopentenyl diphosphate (IPP) |
| MEP Pathway | Pyruvate, Glyceraldehyde 3-phosphate | DXP, MEP, CDP-ME | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
The classical menaquinone (MK) pathway is the well-characterized route for the biosynthesis of the naphthoquinone ring, extensively studied in the model organism Escherichia coli. nih.gov This pathway involves a series of enzymes encoded by the men genes (menA through menG). nih.gov
The pathway initiates with the conversion of chorismate to isochorismate by MenF (isochorismate synthase). nih.govsynzeal.com Subsequently, a series of reactions catalyzed by MenD, MenH, MenC, MenE, and MenB leads to the formation of 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov MenA, a prenyltransferase, then catalyzes the attachment of the polyprenyl diphosphate side chain to DHNA, forming demethylmenaquinone (B1232588) (DMK). nih.gov The final step is the methylation of DMK by MenG (S-adenosylmethionine-dependent methyltransferase) to yield the mature menaquinone. nih.gov
Enzymes of the Classical Menaquinone Pathway in E. coli
| Gene | Enzyme | Function |
| menF | Isochorismate synthase | Converts chorismate to isochorismate. nih.govsynzeal.com |
| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | Catalyzes the addition of succinylsemialdehyde to isochorismate. |
| menH | SHCHC synthase | Involved in the conversion to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate. |
| menC | o-succinylbenzoate synthase | Aromatizes the ring to form o-succinylbenzoate. |
| menE | o-succinylbenzoate-CoA ligase | Activates o-succinylbenzoate to its CoA ester. |
| menB | 1,4-dihydroxy-2-naphthoate synthase | Catalyzes the cyclization to form the naphthoquinone ring precursor, DHNA. |
| menA | 1,4-dihydroxy-2-naphthoate octaprenyltransferase | Attaches the isoprenoid side chain to DHNA. nih.gov |
| menG | Demethylmenaquinone methyltransferase | Methylates demethylmenaquinone to form menaquinone. nih.gov |
In some bacteria, an alternative route for menaquinone biosynthesis, known as the futalosine pathway, exists. This pathway also starts from chorismate but proceeds through a different set of intermediates and enzymes, encoded by the mqn genes. In this pathway, chorismate is converted to 1,4-dihydroxy-6-naphthoate via the intermediate futalosine. The subsequent steps of prenylation and methylation are thought to be similar to the classical pathway, although the specific enzymes may differ. The futalosine pathway is considered to be evolutionarily older than the classical menaquinone pathway and is found in a broader taxonomic range of organisms, including both aerobic and anaerobic prokaryotes.
Enzymatic Mechanisms for Isoprenyl Chain Elongation and Cyclization
The length of the isoprenoid side chain in menaquinones is a key feature that varies among different bacterial species and is determined by the action of prenyl diphosphate synthases. nih.gov These enzymes catalyze the sequential head-to-tail condensation of IPP units onto an allylic diphosphate primer, typically DMAPP, geranyl diphosphate (GPP), or farnesyl diphosphate (FPP). nih.govnih.gov
The chain elongation reaction proceeds via an electrophilic alkylation mechanism. The allylic diphosphate substrate undergoes ionization to form a carbocation, which is then attacked by the double bond of an incoming IPP molecule. A subsequent deprotonation step regenerates the double bond, resulting in a chain elongated by one C5 unit. This process is repeated until a species-specific chain length is achieved. The final polyprenyl diphosphate is then transferred to the DHNA core by the MenA enzyme in the classical pathway. nih.gov
Specificity of Isomerase Enzymes in Conferring Z/E Configuration
The stereochemistry of the double bonds within the isoprenoid side chain, designated as either Z (cis) or E (trans), is determined by the specific class of prenyltransferase involved in its synthesis. While many common isoprenoids, such as those found in E. coli, have all-trans side chains, some organisms produce menaquinones with one or more Z-configured double bonds. The formation of these Z-isomers is catalyzed by cis-prenyltransferases (CPTs).
CPTs are a distinct family of enzymes from the trans-prenyltransferases. nih.gov They catalyze the condensation of IPP with an allylic diphosphate acceptor to generate a linear polyprenyl diphosphate with the newly formed double bonds in the cis (Z) configuration. The mechanism involves a similar electrophilic addition of the allylic carbocation to IPP, but the stereochemical course of the reaction is different, leading to the Z-geometry. The specific CPTs present in an organism dictate the number and position of the Z-bonds in the final menaquinone side chain. While the general mechanism of CPTs is understood, the specific enzymes responsible for the formation of the "6Z,10Z-Vitamin K2" configuration have not been extensively characterized in the available scientific literature.
Genetic Regulation and Metabolic Engineering of Menaquinone Biosynthesis in Microorganisms
The biosynthesis of menaquinones (Vitamin K2) is an intricate and tightly regulated process in microorganisms. researchgate.net Menaquinones are vital for cellular respiration, acting as electron carriers in the electron transport chain of all Gram-positive and anaerobically respiring Gram-negative bacteria. rsc.orgnih.gov Due to their essential role and their absence in human biosynthesis pathways, these molecules are significant targets for both the development of new antibiotics and for industrial bio-production. rsc.orgnih.gov Metabolic engineering and synthetic biology provide powerful tools to enhance the production of specific menaquinones, such as menaquinone-7 (B21479) (MK-7), in microbial hosts like Bacillus subtilis and Escherichia coli. nih.govnih.gov This involves understanding and manipulating the genetic and regulatory networks that control the flow of precursors through the biosynthetic pathway. rice.edunews-medical.net
Identification of Rate-Limiting Steps and Bottlenecks
A primary strategy in metabolic engineering is to identify and alleviate bottlenecks in a biosynthetic pathway to increase the yield of the desired product. In menaquinone biosynthesis, several enzymatic steps have been identified as rate-limiting.
The production of the long polyprenyl side chain, rather than the formation of the naphthoate ring (1,4-dihydroxy-2-naphthoic acid, DHNA), has been identified as a significant limiting factor in total menaquinone synthesis in Lactococcus lactis. frontiersin.org Overexpression of genes responsible for increased DHNA formation led to an accumulation of short-chained menaquinones like MK-3, indicating a bottleneck in the subsequent prenylation steps. frontiersin.org
Recent research in Lactococcus lactis has highlighted the importance of maintaining an optimal balance of biosynthetic precursors. rice.edunews-medical.net The cell regulates the production of key intermediates to have enough for its own growth while preventing the toxic buildup of these compounds. rice.edunews-medical.net This inherent control system imposes a ceiling on production that cannot be overcome by simply overexpressing enzymes without also addressing the supply of initial substrates. rice.edu The availability of substrates and the genetic architecture, including the order of genes on the DNA, both play a role in imposing these production limits. rice.edunews-medical.net
| Organism | Identified Bottleneck/Rate-Limiting Step | Pathway | Research Finding |
| Lactococcus lactis | Polyprenyl side chain production | Menaquinone Biosynthesis | Production of the long menaquinone side chain limits overall synthesis more than the formation of the naphthoate ring. frontiersin.org |
| Bacillus subtilis | MEP Pathway enzymes (IspG, IspH) | MEP Pathway | After initial overexpression of other enzymes, IspG and IspH became the new bottlenecks. acs.org |
| Bacillus subtilis | Methylerythritol phosphate (MEP) pathway | MEP Pathway | Genome-scale metabolic models revealed the MEP pathway as a major flux-restricting pathway in MK-7 synthesis. nih.gov |
| Lactococcus lactis | Precursor supply and genetic architecture | Menaquinone Biosynthesis | Substrate availability and the order of enzyme-encoding genes create a natural ceiling on precursor production. rice.edunews-medical.net |
Overexpression Strategies for Key Genes (e.g., mvk, preA, menF, menA)
To overcome the identified bottlenecks and enhance menaquinone production, researchers have employed various strategies involving the overexpression of key biosynthetic genes, either individually or in combination.
menF : The menF gene encodes isochorismate synthase, which catalyzes the conversion of chorismate to isochorismate, the first committed step in the classical menaquinone biosynthesis pathway. rsc.orgnih.gov While direct overexpression of menF alone has been part of broader engineering strategies, studies often find that enhancing the entire upstream module for the naphthoate ring is more effective.
mvk and preA : In Lactococcus lactis, the mevalonate (MVA) pathway contributes precursors for the isoprenoid side chain. The mvk gene (mevalonate kinase) is a key component of this pathway. The gene preA (prenyl diphosphate synthase) is crucial for synthesizing the long polyprenyl side chains. frontiersin.org Single overexpression of mvk and preA in L. lactis was found to be a significant contributor to increasing menaquinone levels, with individual overexpression more than tripling the total menaquinone content in some cases. frontiersin.org This highlights the importance of the side-chain synthesis capacity.
menA : The menA gene encodes 1,4-dihydroxy-2-naphthoate prenyltransferase, a membrane-bound enzyme that catalyzes the penultimate step in menaquinone biosynthesis: the attachment of the isoprenoid side chain to the DHNA core. nih.govresearchgate.net This step is crucial and has been a frequent target for overexpression. In B. subtilis, overexpression of menA was part of a strategy that led to an 11-fold increase in MK-7 production. acs.orgacs.org Similarly, in E. coli, combinatorial overexpression of the endogenous menA gene was a key part of a modular approach that significantly boosted MK-7 titers. nih.gov Optimizing the expression of menA has been shown to be a critical factor in improving yields. researchgate.net
Combinatorial overexpression has proven to be a particularly effective strategy. In L. lactis, the combined overexpression of mvk, preA, and menA increased menaquinone levels to a greater extent than what was achieved by overexpressing each gene individually. frontiersin.org In B. subtilis, constructing synthetic gene clusters with different combinations and arrangements of rate-limiting enzymes like Dxs, Dxr, Idi, and MenA allowed for significant improvements in MK-7 yield. acs.orgacs.org One study achieved a final MK-7 titer of 239 mg/L by co-expressing mutated, more efficient versions of menD, menA, Dxs, and Dxr. researchgate.net
| Gene | Encoded Enzyme | Function in Pathway | Organism(s) Studied | Overexpression Result |
| mvk | Mevalonate kinase | MVA pathway for isoprenoid precursors | Lactococcus lactis | Single overexpression more than tripled total menaquinone content. frontiersin.org |
| preA | Prenyl diphosphate synthase | Synthesizes polyprenyl side chain | Lactococcus lactis | Identified as important for menaquinone production; single overexpression more than tripled content. frontiersin.org |
| menF | Isochorismate synthase | First committed step of the classical pathway (chorismate to isochorismate). rsc.org | Bacillus subtilis, E. coli | Overexpression is often part of a multi-gene strategy to enhance the DHNA precursor module. nih.govresearchgate.net |
| menA | 1,4-dihydroxy-2-naphthoate prenyltransferase | Attaches prenyl side chain to DHNA core. nih.govresearchgate.net | B. subtilis, E. coli, L. lactis | Overexpression, alone or in combination, significantly increased MK-7 production. nih.govfrontiersin.orgacs.orgresearchgate.net |
Metabolic Transformations and Catabolic Pathways in Non Human Systems
Microbial Degradation Pathways of Menaquinones (e.g., in specific bacterial strains)
Menaquinones are integral components of the electron transport chain in many bacterial species, where they play a crucial role in cellular respiration. nih.gov The biosynthesis of menaquinones has been extensively studied in model organisms like Escherichia coli and Bacillus subtilis. researchgate.net These bacteria synthesize a variety of menaquinone forms, designated as MK-n, where 'n' represents the number of isoprenoid units in the side chain. nih.gov
While the synthesis of menaquinones is a primary metabolic process for these organisms, the specific pathways for their catabolism are less clear. It is understood that gut microbiota can remodel dietary forms of vitamin K. tandfonline.com For instance, studies in mice have shown that supplemented vitamin K quinones can be transformed into other menaquinone forms by the gut microbiota. tandfonline.com This suggests the presence of enzymatic machinery within these microbial communities capable of modifying the menaquinone structure.
The degradation of the core 2-methyl-1,4-naphthoquinone ring, which is the foundational structure of all menaquinones, is thought to follow general pathways for the microbial catabolism of aromatic compounds. This process typically involves the opening of the aromatic ring structure, followed by the conversion of the resulting intermediates into molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net
The initial steps in the degradation of the naphthoquinone ring likely involve redox reactions. mdpi.com The quinone moiety can be reduced to a hydroquinone, a reaction that can be catalyzed by various oxidoreductases. mdpi.com This transformation is a key aspect of the biological activity of vitamin K compounds.
The isoprenoid side chain of menaquinones is also subject to metabolic transformation. The degradation of isoprenoid compounds is a known metabolic process in various microorganisms. This typically involves the stepwise oxidation and cleavage of the isoprene (B109036) units.
Specific bacterial strains that have been identified as producers of various menaquinones are presented in the table below. While these organisms are known for synthesis, it is within their metabolic capabilities that the potential for degradation also lies.
| Bacterial Genus/Species | Predominant Menaquinone (MK-n) Produced |
| Bacillus subtilis | MK-7 |
| Bacteroides spp. | MK-10, MK-11 |
| Eubacterium lentum | MK-6 |
| Veillonella spp. | MK-7 |
| Enterobacter spp. | MK-8 |
| Escherichia coli | MK-8 |
| Mycobacterium phlei | MK-9(2H) |
| Lactococcus lactis | Various MK forms |
| Propionibacterium spp. | MK-9(4H) |
| Helicobacter pylori | MK-6 |
In Vitro Enzymatic Transformations of Menaquinone Isomers
In vitro studies provide a controlled environment to investigate the specific enzymatic transformations of menaquinone isomers. Research in this area has often focused on the enzymes involved in the vitamin K cycle, which are responsible for the regeneration of the active hydroquinone form of vitamin K. nih.gov
One of the key enzymatic transformations is the reduction of the quinone to the hydroquinone. This can be achieved through a two-electron reduction catalyzed by NAD(P)H:quinone oxidoreductase-1 (NQO1), also known as DT-diaphorase. nih.gov This enzyme is a flavoprotein that utilizes NADH or NADPH as an electron donor. The resulting hydroquinone is the active form of vitamin K that participates in the carboxylation of glutamate (B1630785) residues in certain proteins. mdpi.com
Alternatively, a one-electron reduction can occur, leading to the formation of a semiquinone radical. nih.gov This can be a step in a redox cycle where the semiquinone is re-oxidized by molecular oxygen, generating reactive oxygen species. mdpi.com
While these enzymatic activities have been characterized, the specific transformations of different geometric isomers of menaquinones, such as the 6Z,10Z isomer, have not been a primary focus of research. The majority of studies have utilized the all-trans isomers, which are considered the most biologically active forms.
The table below summarizes key enzymatic activities involved in the in vitro transformation of the menaquinone quinone ring.
| Enzyme | Reaction Type | Substrate | Product | Electron Donor |
| NAD(P)H:quinone oxidoreductase-1 (NQO1) | Two-electron reduction | Menaquinone (quinone) | Menaquinone (hydroquinone) | NADH/NADPH |
| Cytochrome P450 reductase | One-electron reduction | Menaquinone (quinone) | Menaquinone (semiquinone) | NADPH |
Comparative Metabolic Fates of Geometric Isomers in Non-Mammalian Models
The biological significance of different geometric isomers of menaquinones is an important area of consideration. It is widely accepted that the all-trans configuration of the isoprenoid side chain is the most biologically active form. The presence of cis isomers is often considered to be a result of synthetic processes or degradation.
Research on the comparative metabolic fates of geometric isomers in non-mammalian models is limited. However, the principle of stereospecificity in enzymatic reactions suggests that different isomers would be metabolized at different rates and potentially through different pathways. Enzymes are highly specific to the three-dimensional structure of their substrates, and a change from a trans to a cis configuration in the isoprenoid side chain would significantly alter the shape of the molecule.
In the context of microbial metabolism, it is plausible that some microorganisms possess enzymes capable of isomerizing the side chain of menaquinones. Such activity could potentially convert less active cis isomers into the more active all-trans form, or vice versa as part of a degradation pathway.
Studies on the remodeling of dietary vitamin K by gut microbiota in mice provide indirect evidence for the metabolism of different vitamin K forms. The observation that various supplemented menaquinones can be converted to other MK forms implies a dynamic metabolic environment in the gut where the isoprenoid side chain is subject to modification. tandfonline.com However, these studies have not specifically investigated the metabolic fate of different geometric isomers.
The following table outlines the key considerations for the comparative metabolism of menaquinone geometric isomers.
| Isomer Configuration | Expected Biological Activity | Postulated Metabolic Fate |
| All-trans | High | Active participation in electron transport and other metabolic processes. |
| Cis (e.g., 6Z,10Z) | Low or negligible | Potential for enzymatic isomerization to the all-trans form, or targeted for degradation pathways. |
Occurrence and Distribution in Diverse Biological Systems
Prevalence in Prokaryotic Organisms
Menaquinones are integral components of the cytoplasmic membrane in many bacteria, where they function as electron carriers in respiratory chains. mdpi.comnih.govacs.org The synthesis of menaquinones is primarily a microbial process. researchgate.netpsu.edu While bacteria predominantly produce the all-trans isomers, the presence of cis isomers can occur. frontiersin.orggnosisbylesaffre.com The biosynthesis of the all-trans form is considered the natural pathway in bacteria like Bacillus subtilis. frontiersin.orgnutraceuticalbusinessreview.com
Different bacterial species synthesize specific types of menaquinones, which vary in the length of the isoprenoid side chain. The potential for these bacteria to produce cis isomers, including forms like 6Z,10Z-Vitamin K2, is an area of ongoing investigation.
Bacillus subtilis: This bacterium, particularly the natto strain, is a prolific producer of Menaquinone-7 (B21479) (MK-7). wikipedia.orgfrontiersin.org Fermentation processes using B. subtilis are a primary source for commercial MK-7 production. gnosisbylesaffre.comnutraceuticalbusinessreview.com Natural fermentation by B. subtilis natto is reported to produce MK-7 exclusively in the biologically active all-trans form. nutraceuticalbusinessreview.comnih.govmolnar-institute.com However, the final isomeric composition can be influenced by production and purification methods. nih.gov Optimizing fermentation media can enhance the production of the all-trans isomer while minimizing the concentration of inactive cis isomers. researchgate.net
Escherichia coli: E. coli primarily produces menaquinones with eight isoprene (B109036) units (MK-8) and its demethylated precursor, demethylmenaquinone-8 (DMK-8). researchgate.net It is also capable of converting Vitamin K1 into MK-4. wikipedia.org While wild-type E. coli does not naturally produce significant amounts of MK-7, metabolic engineering has been used to produce MK-7, although this can result in a mixture of cis and trans isomers. researchgate.netebi.ac.uk
Lactococcus lactis: This species is a key bacterium in the production of fermented dairy products like cheese. frontiersin.org L. lactis produces a range of menaquinones, with MK-9 being the dominant form, though MK-3, MK-7, MK-8, and MK-10 are also found in smaller amounts. frontiersin.orgfrontiersin.org The specific menaquinone profile can vary depending on the strain and fermentation conditions such as temperature and aeration. frontiersin.orgnih.gov While the focus is often on the chain length of the menaquinones produced, the formation of cis isomers under certain fermentation conditions remains a possibility.
| Bacterium | Primary Menaquinone(s) Produced | Notes on Isomer Production |
| Bacillus subtilis (var. natto) | Menaquinone-7 (MK-7) wikipedia.orgfrontiersin.org | Natural fermentation yields primarily all-trans MK-7. nutraceuticalbusinessreview.comnih.gov Cis isomers are generally considered absent in natural preparations but can arise from processing. nih.govnih.gov |
| Escherichia coli | Menaquinone-8 (MK-8), Demethylmenaquinone-8 (DMK-8) researchgate.net | Can be metabolically engineered to produce MK-7, which may result in a mixture of cis/trans isomers. researchgate.net |
| Lactococcus lactis | Menaquinone-9 (MK-9), with smaller amounts of MK-3, MK-7, MK-8, MK-10. frontiersin.orgfrontiersin.org | Produces long-chain menaquinones; the isomeric purity is dependent on strain and fermentation conditions. frontiersin.orgnih.gov |
This table summarizes the primary menaquinone types produced by selected bacteria and notes on isomeric forms based on available research.
The structure of menaquinones, including the length and saturation of the isoprenoid side chain, is often species-specific and serves as an important marker in bacterial taxonomy. nih.govacs.orgtandfonline.com For instance, analyzing the menaquinone profile is a standard method for classifying and differentiating bacteria. acs.orgtandfonline.com The presence of MK-7 is a key characteristic of certain Bacillus and Clostridium species. ebi.ac.ukoup.com While the chain length is the primary taxonomic indicator, variations in the saturation of the side chain are also used for differentiation. acs.org The isomeric profile (cis vs. trans) is less commonly used for taxonomy, as it can be influenced by external factors rather than being a stable genetic trait. mdpi.comnih.gov However, the inherent ability of an organism to produce a specific isomer, such as the 3'-methyl-cis MK9(II-H) in Mycobacterium phlei, indicates that isomeric structure can have taxonomic relevance in certain cases. wikipedia.org
Presence in Fermented Food Matrices as a Result of Microbial Activity
Fermented foods are the most significant dietary source of long-chain menaquinones, a direct result of the metabolic activity of the bacteria used in their production. researchgate.netfrontiersin.orgnih.gov
Natto: This Japanese dish of fermented soybeans is the richest known natural source of Vitamin K2, containing exceptionally high levels of MK-7. wikipedia.orgfrontiersin.orgmdpi.com Preparations of MK-7 derived from natto are reported to contain over 95% MK-7, which is entirely in the all-trans configuration. nih.govmolnar-institute.com
Cheese and Dairy: Cheeses are a primary source of menaquinones in Western diets, containing a variety of forms including MK-8 and MK-9. wikipedia.orgnih.gov The specific bacteria used as starter cultures, such as Lactococcus lactis, are responsible for this production. frontiersin.orgnih.gov Fermented milk products also contain various menaquinones, though typically at lower concentrations than hard cheeses. frontiersin.org
Sauerkraut: This fermented cabbage product is another source of menaquinones. researchgate.netnih.gov
The presence of cis isomers in these foods is possible, particularly if the products undergo processing or storage under adverse conditions like exposure to light or high temperatures. researchgate.netnih.gov Studies analyzing dietary supplements have identified various cis/trans isomers of MK-7, which are often indicative of chemical synthesis or degradation during processing, rather than natural bacterial production. nih.govmolnar-institute.com
| Fermented Food | Primary Menaquinone(s) Present | Typical Isomeric Form | Producing Microorganism(s) (Example) |
| Natto | Menaquinone-7 (MK-7) wikipedia.orgfrontiersin.org | all-trans nutraceuticalbusinessreview.comnih.gov | Bacillus subtilis var. natto frontiersin.org |
| Hard Cheeses | Menaquinone-8 (MK-8), Menaquinone-9 (MK-9) wikipedia.orgapgh.net | Predominantly all-trans | Lactococcus lactis, Propionibacteria spp. nih.gov |
| Fermented Milk/Curd | Various, including MK-8, MK-9, MK-10 frontiersin.orgnih.gov | Predominantly all-trans | Lactococcus spp., Leuconostoc spp. nih.gov |
| Sauerkraut | Menaquinones researchgate.netnih.gov | Not extensively detailed, but assumed all-trans from bacterial production. | Lactic acid bacteria |
This table outlines the menaquinone content and typical isomeric form in common fermented foods.
Theoretical Considerations of Isomeric Distribution in Natural Sources
The naturally occurring and biologically active form of Vitamin K2 is the all-trans isomer. mdpi.commdpi.com The formation of cis isomers, such as this compound, is generally not a result of direct enzymatic biosynthesis in most bacteria. Instead, their presence is typically attributed to post-biosynthetic isomerization. researchgate.netnih.gov
Several factors can theoretically contribute to the conversion of the all-trans form to various cis isomers:
Light Exposure: Ultraviolet (UV) light is a significant factor that can induce the geometric isomerization of the double bonds in the isoprenoid side chain. mdpi.comresearchgate.netnih.gov Studies have shown that exposure to light can degrade the all-trans isomer and lead to an increase in cis isomers. mdpi.comresearchgate.net
Heat: Elevated temperatures can promote the isomerization of menaquinones. mdpi.comresearchgate.net This is a critical consideration during the processing and storage of both fermented foods and dietary supplements.
Chemical Synthesis: Unlike bacterial fermentation, which selectively produces the all-trans form, chemical synthesis of menaquinones often results in a mixture of all-trans and cis isomers. gnosisbylesaffre.comnih.govconagen.com The presence of significant levels of cis isomers in a Vitamin K2 product can suggest a synthetic origin or substantial degradation. gnosisbylesaffre.comnih.gov
While bacteria naturally synthesize the all-trans form needed for their electron transport chains, the stability of this form is not absolute. frontiersin.orgebi.ac.uk The conversion to inactive cis isomers under certain environmental pressures is a key consideration for the quality and integrity of Vitamin K2 from any source. mdpi.comnih.gov
Biochemical Roles and Mechanistic Insights in Non Human/in Vitro Contexts
Involvement in Bacterial Electron Transport Chains and Respiration
In many Gram-positive and anaerobically respiring Gram-negative bacteria, all-trans menaquinones are essential lipid-soluble components that reside in the cytoplasmic membrane. nih.govnih.govwur.nl They function as crucial electron carriers in the electron transport chain (ETC). nih.govwur.nlfrontiersin.org During cellular respiration, menaquinones shuttle electrons between membrane-bound protein complexes, such as from NADH dehydrogenase to a terminal reductase. nih.govwur.nl This electron transfer is fundamental for both aerobic and anaerobic respiration processes, allowing bacteria to utilize various terminal electron acceptors. nih.govfrontiersin.org For many Gram-positive bacteria, menaquinone is the sole quinone in their ETC, making its biosynthesis a target for antibacterial agents. nih.gov
The biological significance of menaquinones in this context is intrinsically linked to the linear structure of the all-trans isomer, which allows for proper positioning and interaction within the membrane and with associated enzymes. The non-linear structure of cis isomers, including 6Z,10Z-Vitamin K2, is believed to impair this function. researchgate.netresearchgate.net While menaquinones in general are vital for bacterial respiration, the specific cis isomeric form is considered to have little to no biological activity in these processes. mdpi.commolnar-institute.com
Role in Oxidative Phosphorylation and ATP Synthesis in Microorganisms
The transfer of electrons facilitated by all-trans menaquinones in the bacterial ETC is directly coupled to the generation of a proton motive force across the cell membrane. researchgate.net This electrochemical gradient is harnessed by ATP synthase to produce ATP, the primary energy currency of the cell, in a process known as oxidative phosphorylation. researchgate.netnih.gov Therefore, the function of menaquinone as an electron shuttle is indispensable for efficient energy generation in respiring microorganisms. nih.govnih.gov Inhibition of the menaquinone biosynthesis pathway leads to a disruption of electron transfer, resulting in ATP starvation and microbial cell death. nih.gov
Given that the cis isomers of vitamin K2 are largely biologically inactive, they are not considered effective contributors to oxidative phosphorylation and ATP synthesis. mdpi.commolnar-institute.com The compromised ability of a molecule like this compound to participate in the electron transport chain means it cannot effectively support the generation of the proton gradient required for ATP production.
Mechanistic Studies of Menaquinone-Dependent Processes in Cell Culture Models (excluding human clinical outcomes)
Cell culture models have been instrumental in elucidating the roles of menaquinones. Studies using methicillin-resistant Staphylococcus aureus (MRSA) have shown that inhibiting menaquinone biosynthesis blocks oxygen consumption and induces the production of reactive oxygen species (ROS) by disrupting the electron transport chain. nih.gov The addition of menaquinone was able to restore the growth of MRSA in these models, confirming its essential role. nih.gov
Studies directly comparing the efficacy of cis and trans isomers of menaquinone-7 (B21479) (MK-7) in cell-based systems have provided clear evidence of the cis isomer's inferior function. In a cellular model using warfarin-inhibited cells, trans-MK-7 demonstrated a significantly higher capacity to carboxylate a vitamin K-dependent protein compared to the cis isomer. nih.gov While the cis-MK-7 isomer did induce a very small amount of carboxylation, it was minimal, highlighting its substantially reduced biological activity. nih.gov This suggests that in any menaquinone-dependent cellular process, the this compound isomer would be a poor substitute for its all-trans counterpart.
Interaction with Specific Enzymes and Proteins in Non-Clinical Systems (e.g., gamma-glutamylcarboxylase as a general enzyme cofactor)
The primary enzymatic role of vitamin K across species is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govnih.govmdpi.com GGCX catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins (VKDPs). nih.govmdpi.com This carboxylation is essential for the activation of VKDPs. nih.govnih.gov The GGCX reaction cycle involves the reduced form of vitamin K (hydroquinone) being oxidized to vitamin K epoxide to provide the energy for the carboxylation reaction. mdpi.com
The interaction between vitamin K and GGCX is highly specific to the molecule's structure. The linear side chain of the all-trans isomer is critical for proper binding and function. researchgate.net The bent structure of cis isomers, such as this compound, impairs their interaction with the enzyme, leading to a significantly compromised carboxylative capacity. researchgate.netresearchgate.netnih.gov Studies have demonstrated that cis isomers of vitamin K1 and K2 exhibit as little as 1% of the biological activity of the trans forms. mdpi.commolnar-institute.com A direct comparison using a cell-free system to measure GGCX activity confirmed that reduced trans-MK-7 was a potent cofactor, while reduced cis-MK-7 demonstrated only slight carboxylative activity, comparable to that of oxidized (inactive) trans-MK-7. nih.govnih.gov
Table 1: Comparative Carboxylative Efficacy of Vitamin K Isomers This table is based on data from a study evaluating GGCX activity via HPLC in a cell-free system. Activity is relative to the highly active reduced trans-MK-7.
| Compound | Relative GGCX Activity |
| Reduced trans-MK-7 (trans-MK7H2) | High |
| Reduced cis-MK-7 (cis-MK7H2) | Very Low |
| Reduced Vitamin K1 (K1H2) | Low |
| Oxidized trans-MK-7 | Very Low |
Source: Data adapted from studies on the carboxylative efficacy of vitamin K isomers. nih.govnih.gov
Theoretical Roles in Membrane Stability and Function in Microbes
Menaquinones are lipid-soluble molecules that are synthesized and accumulate within the bacterial cytoplasmic membrane. nih.govwur.nlfrontiersin.org Their integration into the lipid bilayer is fundamental to their role as mobile electron carriers. nih.gov Beyond their function in respiration, it has been suggested that the physical presence of menaquinones may influence the properties of the membrane itself. For example, some studies have explored how membrane engineering can affect menaquinone production, noting that a stable membrane composition is beneficial for the accumulation of MK-7. nih.gov
Theoretically, any lipid-soluble molecule like this compound would also insert into the microbial membrane. However, its biological contribution would be minimal. The primary influence of menaquinones on membrane function is tied to their active role in the electron transport chain, which is severely hampered by the cis configuration. researchgate.netnih.gov While the all-trans isomer's linear shape allows it to integrate and function within the highly organized membrane environment, the bent, non-linear shape of the 6Z,10Z isomer would result in different packing and interactions with surrounding lipids and proteins. This altered physical presence, combined with its electronic inactivity, makes it an ineffective component for supporting the key membrane-associated functions of respiration and energy production.
Theoretical and Computational Studies of 6z,10z Vitamin K2
Molecular Modeling and Conformational Analysis of Z-Isomers
The geometric configuration of the isoprenoid side chain in Vitamin K2 is a primary determinant of its three-dimensional shape and, consequently, its biological function. While the all-trans isomer adopts a linear, extended structure, the introduction of one or more cis (Z) double bonds induces a bend in the molecular arrangement. mdpi.com Molecular modeling and conformational analysis are essential computational techniques used to explore the spatial arrangements and flexibility of these Z-isomers.
Studies on menaquinone-7 (B21479) (MK-7) have shown that the presence of cis double bonds leads to a non-linear structure. mdpi.com This bending affects how the molecule interacts with its environment, such as the lipid bilayers of cell membranes. nih.govnih.gov The conformation of truncated menaquinone homologues (MK-1 to MK-4) has been shown to be dependent on the surrounding environment, such as in solution versus within a reverse micelle microemulsion. nih.gov
Computational modeling allows for the systematic exploration of the possible conformations of Z-isomers like 6Z,10Z-Vitamin K2. These models help predict the most energetically favorable shapes the molecule can adopt. For instance, research on MK-7 isomers has utilized modeling studies to investigate their various conformations. researchgate.net The key difference in shape between trans and cis isomers is significant; the linear structure of the trans form is considered highly bioactive, whereas the bent cis forms exhibit substantially reduced biological activity. researchgate.netmolnar-institute.com
Table 1: Conformational Characteristics of Vitamin K2 Isomers
| Isomer Type | Predominant Conformation | Structural Characteristic | Implication for Biological Activity |
|---|---|---|---|
| all-trans | Extended, linear | Straight isoprenoid side chain | High bioactivity, fits into enzyme active sites |
Density Functional Theory (DFT) Calculations for Isomeric Stability and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for calculating the energetic properties of different isomers and understanding their relative stabilities.
DFT calculations have been employed to determine the energetic favorability of various menaquinone isomers. For example, in studies of menaquinone-7, DFT calculations confirmed that a cis-isomer is energetically more favorable among a set of isomers. researchgate.net This type of analysis is crucial for understanding the product distributions in chemical synthesis, where mixtures of cis and trans isomers are often produced. molnar-institute.com
Furthermore, DFT has been used to study the interactions between Vitamin K molecules and other substances, such as solvents or metal cations. nih.govnih.gov A 2025 study utilized DFT at the B3LYP/6-311G(d,p) level to calculate the molecular structures, HOMO-LUMO energies, and other electronic properties of Vitamin K1, K2, and K3 in different solvents. nih.gov Another study performed DFT calculations to determine which complex between cis or trans menaquinone-7 isomers and a silver cation was more energetically favorable, aiding in the chromatographic separation of these isomers. nih.gov These computational insights are invaluable for developing analytical methods to isolate and identify specific Z-isomers.
Table 2: Application of DFT in Vitamin K2 Isomer Research
| Research Area | DFT Application | Key Findings | Reference |
|---|---|---|---|
| Isomer Stability | Calculation of total electronic energy | Determination of the most energetically favorable isomer configurations. | researchgate.net |
| Intermolecular Interactions | Analysis of non-covalent interactions (NCI), atoms in molecule (AIM) | Characterization of interactions between Vitamin K and solvent molecules. | nih.gov |
| Chromatographic Separation | Modeling of isomer-cation complexes | Prediction of energetically favorable complexes to optimize separation methods. | nih.gov |
Bioinformatic Prediction of Menaquinone Biosynthesis Capabilities in Genomes
Menaquinone is an essential component of the electron transport chain in many microorganisms. nih.gov The biosynthesis of menaquinone is typically accomplished via a well-characterized pathway involving a series of men genes. However, bioinformatic analysis of whole genome sequences has revealed that some microorganisms, including pathogenic species, synthesize menaquinone despite lacking the standard men gene orthologs. nih.gov
Bioinformatic screening has been instrumental in deducing an alternative menaquinone biosynthetic pathway. nih.gov This alternative route, known as the futalosine (B117586) pathway, was outlined through a combination of genomic analysis, gene knockouts, and in vitro studies. nih.govgenome.jp This discovery highlights the power of bioinformatics to predict metabolic capabilities from genomic data alone. By searching genomes for genes homologous to those in known biosynthetic pathways, scientists can infer an organism's ability to produce specific molecules like menaquinones.
The KEGG (Kyoto Encyclopedia of Genes and Genomes) database contains detailed pathway maps for menaquinone biosynthesis (map00130), including the canonical pathway and the alternative futalosine pathway. genome.jp These resources are critical for researchers studying the diversity of vitamin K2 production in the microbial world. Bioinformatic tools allow for the large-scale analysis of thousands of genomes, providing a broad overview of which species are likely to produce menaquinones and through which biochemical route. ebi.ac.uk
The biosynthesis of menaquinones involves several key steps, including the formation of the naphthoquinone nucleus from chorismate and the attachment of a polyisoprenoid side chain. nih.gov The configuration of the double bonds in this side chain, whether cis or trans, is determined by the specific enzymes involved in its synthesis. While the all-trans form is predominantly produced in natural fermentation, the potential for enzymatic production of Z-isomers remains an area of interest. mdpi.comresearchgate.net
Simulation of Menaquinone Dynamics within Biological Membranes
The primary site of action for menaquinones is within biological membranes, where they function as electron carriers. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed, atomistic insights into the behavior of menaquinones within the complex and dynamic environment of a lipid bilayer.
MD simulations have been used to investigate the location, orientation, and conformation of menaquinones within model membranes. nih.govnih.gov Studies on truncated menaquinone homologues (MK-1 to MK-4) using MD simulations revealed that these molecules reside deep within the membrane, closer to the phospholipid tails and away from the interfacial water. nih.gov Interestingly, the folded conformation of these truncated menaquinones varied, but their location within the bilayer remained consistent under physiological conditions. nih.gov
Research on menaquinone-8 (MK-8) in archaeal membranes has shown that at higher concentrations, it segregates to the membrane's midplane and favors an extended conformation. nih.gov These simulations also revealed that MK-8 increases the thickness of the bilayer without significantly altering its fluidity. nih.gov Such findings are crucial for understanding how high concentrations of menaquinones affect the physical properties of the membranes in which they reside.
While these studies have primarily focused on all-trans menaquinones or truncated versions, the principles and methodologies are directly applicable to studying Z-isomers like this compound. The bent structure of a Z-isomer would be expected to alter its packing and dynamics within the lipid bilayer compared to its linear all-trans counterpart. MD simulations can predict how these structural differences influence the molecule's orientation, depth of insertion, and effect on membrane properties like fluidity and permeability, providing a molecular basis for the observed differences in biological activity.
Future Research Directions and Unresolved Academic Questions
Discovery of Novel Biosynthetic Enzymes and Pathways for Z-Isomers
A significant gap in our understanding of vitamin K2 biology is the origin of Z-isomers in nature. The primary biosynthetic pathway for menaquinones in bacteria, involving the series of enzymes encoded by the men genes (MenA-G), is understood to produce the all-trans configuration. mdpi.comnih.gov This pathway, extensively studied in organisms like Escherichia coli and Bacillus subtilis, assembles the menaquinone molecule from a naphthoquinone head and a polyisoprenyl side chain, with the latter being synthesized in the all-trans form. mdpi.comfrontiersin.org
However, the detection of Z-isomers in some natural contexts raises critical questions. A pivotal unresolved issue is whether dedicated biosynthetic enzymes and pathways exist for the production of Z-isomers or if they are formed through alternative, currently unknown mechanisms.
Key Research Questions:
Do specific enzymes, analogous to the known MenA prenyltransferase, exist that preferentially attach a Z-configured isoprenyl side chain to the naphthoquinone ring?
Could isomerase enzymes exist that convert all-trans menaquinones into specific Z-isomers post-synthesis?
Are Z-isomers metabolic byproducts of the primary all-trans pathway that occur under specific cellular conditions or in particular microbial species?
A compelling piece of evidence pointing towards dedicated enzymatic machinery is the case of Mycobacterium phlei. This bacterium produces a menaquinone variant, MK-9(II-H), where a cis-isomer appears to be more biologically active within the organism than its trans counterpart. wikipedia.org This finding strongly suggests that its formation is a regulated, functional process rather than a random accident of biosynthesis. Future research must focus on genome mining and functional genomic studies in such organisms to identify the genes and enzymes responsible for Z-isomer synthesis.
Development of Chemoenzymatic or Synthetic Routes for Specific Isomers
The study of specific Z-isomers like 6Z,10Z-Vitamin K2 is severely hampered by the lack of pure reference standards. Current chemical synthesis methods for menaquinones, such as those employing Friedel-Crafts alkylation, are often not stereospecific and typically yield a mixture of various cis and trans isomers that are difficult and costly to separate. molnar-institute.commdpi.comiarc.fr This impurity profile complicates the interpretation of biological assays, as the observed activity (or lack thereof) cannot be definitively attributed to a single isomer. nih.govnutraceuticalbusinessreview.com
Therefore, a critical area for future research is the development of novel, stereoselective synthetic strategies.
Future Research Imperatives:
Stereoselective Synthesis: Designing multi-step chemical syntheses that precisely control the geometry of the double bonds at specific positions in the isoprenyl side chain to yield pure, individual Z-isomers.
Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic processes. For instance, enzymes could be used to build a specific Z-configured isoprenyl pyrophosphate precursor, which is then chemically coupled to the menadione (B1676200) ring.
Preparative-Scale Purification: Improving purification techniques, such as argentation chromatography (which separates compounds based on their interaction with silver ions) or advanced high-performance liquid chromatography (HPLC) with shape-selective columns, to enable the isolation of specific isomers from synthetic mixtures on a preparatory scale. researchgate.net
Successfully developing these routes would provide the necessary tools—pure isomeric compounds—to conduct rigorous biological and functional studies, moving the field from speculation to direct investigation.
Elucidation of Precise Biochemical Functions of Z-Isomers in Understudied Microorganisms
In most bacteria, the canonical function of menaquinones is to act as electron carriers within the cytoplasmic membrane, facilitating processes like oxidative phosphorylation and anaerobic respiration. frontiersin.orgrsc.org This role is generally attributed to the all-trans isomer, whose linear shape is thought to be optimal for interacting with the protein complexes of the electron transport chain. researchgate.net Consequently, Z-isomers, with their bent, non-linear structures, have often been assumed to be less effective or non-functional. nutraceuticalbusinessreview.comresearchgate.net
This assumption, however, may be a generalization based on a limited set of model organisms. The finding that a cis-isomer of MK-9(II-H) is the more active form in Mycobacterium phlei directly challenges this paradigm. wikipedia.org It suggests that the specific geometry of a Z-isomer could be crucial for the respiratory chain in certain microorganisms, perhaps offering an advantage in specific membrane environments or interacting uniquely with species-specific respiratory enzymes.
Unresolved Academic Questions:
Is the functional significance of a Z-isomer in M. phlei an isolated case, or is this a more widespread phenomenon in other, less-studied bacteria and archaea?
How does the kinked structure of a Z-isomer affect its positioning and mobility within the cell membrane, and how does this impact its function as an electron shuttle?
Do Z-isomers have specific roles in microorganisms that thrive in extreme environments (extremophiles), where membrane fluidity and protein structures are uniquely adapted?
Could Z-isomers be involved in other membrane-associated processes beyond respiration, such as active transport or sporulation? nih.govfrontiersin.org
Future investigations should involve screening a wider diversity of microorganisms for the presence of Z-menaquinones and correlating their presence with specific metabolic capabilities or environmental niches.
Advancements in High-Throughput Isomeric Analysis
Progress in understanding Z-isomers is fundamentally dependent on our ability to accurately detect, identify, and quantify them within complex biological or chemical mixtures. While powerful analytical techniques exist, there is a pressing need for more advanced and high-throughput methods to accelerate research.
Current methods like HPLC and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), can separate and identify different menaquinone isomers. researchgate.net Specialized chromatographic columns with shape-selective phases (e.g., C30 or cholesteryl-based) have proven effective at resolving geometric isomers. nih.govthermofisher.com However, these analyses can be time-consuming and require specialized equipment, limiting their application in large-scale screening efforts.
Future Directions in Analytical Chemistry:
Method Optimization: Developing faster liquid chromatography methods that can resolve key Z-isomers in minutes rather than hours, enabling higher sample throughput. researchgate.netthermofisher.com
High-Throughput Screening: Adapting analytical platforms, such as High-Performance Thin-Layer Chromatography (HPTLC) or 96-well plate-based extraction and analysis systems, for the rapid screening of microbial libraries or synthetic reaction arrays for their isomeric profiles. researchgate.netthermofisher.com
Enhanced Sensitivity: Improving the limits of detection and quantification to identify and measure very low abundance Z-isomers that may have potent biological activities.
Structural Elucidation: Utilizing advanced techniques like multidimensional Nuclear Magnetic Resonance (NMR) to definitively determine the structure of novel Z-isomers isolated from natural sources. researchgate.net
These advancements are crucial for building a comprehensive picture of which organisms produce which isomers and under what conditions, thereby guiding functional studies.
Table 1: Current and Future Analytical Methods for Menaquinone Isomer Analysis
| Method | Current Application | Future Advancement/Need |
|---|---|---|
| HPLC/UPLC | Separation of cis/trans isomers using specialized columns (e.g., C30, Cholester). nih.govthermofisher.com | Faster separation times; methods for a wider range of Z-isomers. |
| Mass Spectrometry (MS) | Identification and quantification of isomers based on mass-to-charge ratio. researchgate.net | Higher resolution to distinguish subtle structural differences; integration with ion mobility. |
| HPTLC | Validated for high-throughput quantification of major vitamin K homologues. researchgate.net | Adaptation for specific screening of Z-isomer profiles. |
| NMR Spectroscopy | Definitive structural identification of isolated isomers. researchgate.net | Increased sensitivity for analysis of microgram-quantity samples. |
Conclusion
Synthesis of Current Academic Understanding of 6Z,10Z-Vitamin K2
The current body of scientific literature establishes a clear hierarchy of biological activity among Vitamin K2 isomers, with the all-trans form being paramount. The geometric configuration of the isoprenoid side chain is a critical determinant of the molecule's ability to function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme is responsible for the post-translational modification of vitamin K-dependent proteins (VKDPs), such as osteocalcin (B1147995) and matrix Gla protein, which are vital for bone and cardiovascular health respectively. nih.govnih.gov The linear structure of the all-trans isomer is believed to fit optimally into the active site of GGCX, whereas the bent structure of cis isomers, such as this compound, is thought to hinder this interaction, leading to significantly reduced or negligible biological activity. nih.gov
Studies have demonstrated that cis isomers of vitamin K1 (phylloquinone) exhibit only about 1% of the biological activity of the trans form. acs.org While direct studies on the biological activity of this compound are not extensively reported in publicly available research, the principle is extrapolated to menaquinones. Research on menaquinone-7 (B21479) (MK-7) has shown that the presence of cis isomers compromises its carboxylative capacity. nih.gov
The chemical synthesis of menaquinones can often lead to the formation of a mixture of geometric isomers, including various cis forms. acs.org The identification and separation of these isomers are typically achieved through advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. acs.orgresearchgate.net One study successfully identified a specific (E,Z3,E2,ω)-menaquinone-7 isomer, highlighting the capability of modern analytical methods to distinguish between different geometric forms. researchgate.net
Table 1: General Characteristics of Vitamin K2 Isomers
| Characteristic | all-trans-Vitamin K2 | cis-Vitamin K2 (e.g., this compound) |
| Geometry | Linear side chain | Bent or kinked side chain |
| Biological Activity | High | Significantly lower to negligible |
| Enzyme Interaction | Effective cofactor for γ-glutamyl carboxylase | Poor fit for γ-glutamyl carboxylase active site |
| Occurrence | Predominant form in natural fermentation products | Can be formed during chemical synthesis or due to improper storage |
Remaining Gaps in Fundamental Isomeric Research and Future Outlook
Despite the general consensus on the inactivity of cis isomers, there remain significant gaps in the fundamental research specifically concerning this compound and other specific cis configurations.
A primary gap is the lack of dedicated research on the specific biological effects, if any, of the this compound isomer. While it is presumed to be inactive, comprehensive studies to confirm this and to investigate any potential antagonistic or alternative biological roles are scarce. The metabolic fate of such isomers in the human body is also not well understood.
The future of isomeric research in vitamin K2 will likely focus on several key areas:
Synthesis and Characterization: Development of stereoselective synthetic routes to produce pure individual cis isomers, including this compound, for detailed biological and toxicological evaluation. This will also enable the generation of certified reference materials.
Biological Studies: In-depth investigation into the biological activity (or lack thereof) of specific cis isomers. This includes not only their ability to act as a cofactor for GGCX but also their potential to interact with other cellular targets or influence metabolic pathways.
Analytical Method Development: Continued advancement of analytical techniques for the rapid and accurate quantification of a wider range of cis and trans isomers in complex matrices.
Commercial Product Quality: Increased scrutiny and routine analysis of the isomeric purity of commercial vitamin K2 supplements to ensure efficacy and safety. The establishment of clear regulatory guidelines on the permissible levels of cis isomers in such products is a likely future development. ilsi.eu
Q & A
Q. What are the current gaps in understanding the pharmacokinetics of this compound?
- Methodological Answer : Limited data exist on enterohepatic recirculation and tissue-specific half-lives. Isotope-labeled tracer studies (e.g., ¹³C or deuterated forms) in controlled human trials are needed. Systematic reviews should prioritize gaps identified in the 1st Vitamin K2 Symposium, such as transporter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
